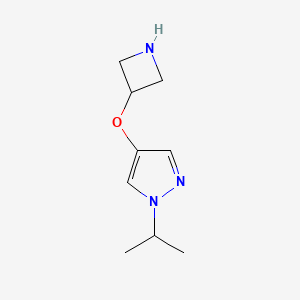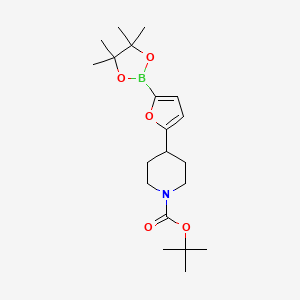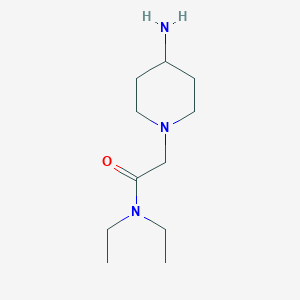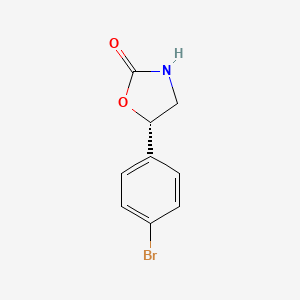![molecular formula C22H27F2NO2 B15092482 4-Cyano-3,5-difluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B15092482.png)
4-Cyano-3,5-difluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate is a complex organic compound with the molecular formula C22H27F2NO2 It is characterized by the presence of a cyano group, two fluorine atoms, and a carboxylate ester linked to a bicyclohexyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate typically involves the esterification of 4-cyano-3,5-difluorophenol with 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylic acid and 4-cyano-3,5-difluorophenol.
Reduction: 4-amino-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
4-Cyano-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-Cyano-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate depends on its application. In biological systems, it may interact with specific enzymes
Eigenschaften
Molekularformel |
C22H27F2NO2 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
(4-cyano-3,5-difluorophenyl) 4-(4-ethylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H27F2NO2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)22(26)27-18-11-20(23)19(13-25)21(24)12-18/h11-12,14-17H,2-10H2,1H3 |
InChI-Schlüssel |
GHKAAVKUVURFHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline](/img/structure/B15092403.png)
![2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B15092408.png)



![11,17-dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B15092438.png)







![6-Fluorospiro[2.5]octan-1-amine](/img/structure/B15092479.png)
